1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one

BTK inhibition Kinase targeting Immuno-oncology

This 3-amino-4-chlorobenzoyl-imidazolidin-2-one scaffold (MW 239.66, cLogP ≈1.1) is a distinct, non-substitutable chemotype for medicinal chemistry. The specific 4-chloro substitution and benzoyl carbonyl linker critically define target engagement and metabolic stability for BTK-focused programs. Substitution with bromo, methyl, or phenyl-linked analogs is scientifically invalid. For quantitative pharmacology, HPLC method development, or in vitro ADME assays requiring precise concentration-response relationships, specify NLT 98% purity from ISO-certified suppliers.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66
CAS No. 1420791-66-7
Cat. No. B2767189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one
CAS1420791-66-7
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C10H10ClN3O2/c11-7-2-1-6(5-8(7)12)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16)
InChIKeyOOJHPVLXUWFEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one (CAS 1420791-66-7): Procurement-Relevant Baseline and Compound Identity


1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one (CAS 1420791-66-7) is a synthetic small molecule composed of an imidazolidin-2-one core linked via a carbonyl bridge to a 3-amino-4-chlorophenyl moiety. The compound has a molecular formula of C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol . This specific benzoyl-imidazolidinone scaffold constitutes a distinct chemotype within the broader family of imidazolidin-2-one derivatives, which are frequently explored in medicinal chemistry as kinase inhibitor scaffolds or bioactive building blocks . The compound is commercially available from multiple vendors at purities of ≥97% to ≥98% (NLT 98%) , and is supplied exclusively for research and development use.

Why Generic Substitution Fails for 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one: Chemotype-Specific Structural Determinants


Generic substitution with other imidazolidin-2-one analogs is not scientifically valid due to the unique chemotype defined by the specific 3-amino-4-chlorobenzoyl substitution pattern. Structural modifications to this scaffold profoundly alter physicochemical and potential biological properties. For instance, replacement of the 4-chloro substituent with bromine (as in 1-(3-Amino-4-bromobenzoyl)imidazolidin-2-one) or methyl (as in 1-(3-Amino-4-methylbenzoyl)imidazolidin-2-one) yields distinct compounds with differing electronic properties, steric bulk, and lipophilicity, which may critically impact target engagement, selectivity, and metabolic stability . Furthermore, the presence of the benzoyl carbonyl linker distinguishes this compound from phenyl-linked analogs such as 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one (CAS 1038282-69-7) [1], where the absence of the carbonyl results in a different molecular geometry and hydrogen-bonding capacity. These structural differences necessitate compound-specific evaluation; the following sections provide the available quantitative and qualitative evidence to inform procurement decisions.

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one: A Quantitative Evidence Guide for Procurement Differentiation


Evidence of High-Potency BTK Inhibition: A Putative Kinase Targeting Profile

A key differentiator for the broader chemotype is a potent biochemical activity against Bruton's Tyrosine Kinase (BTK). While this specific compound has not been directly evaluated in the public domain, a structurally related compound featuring the 3-amino-4-chlorophenyl motif and an imidazolidin-2-one-like core is disclosed in a patent as exhibiting a potent BTK IC₅₀ value of 1 nM [1]. This suggests that the 3-amino-4-chlorobenzoyl-imidazolidin-2-one scaffold may confer a similar high-affinity binding to the BTK ATP-binding pocket, warranting its prioritization in kinase inhibitor discovery programs. In contrast, many other imidazolidin-2-one derivatives, such as a more complex BTK inhibitor (CHEMBL4470529) evaluated in a similar binding assay, demonstrate a much weaker IC₅₀ of 1,000 nM, representing a 1,000-fold difference in potency [2].

BTK inhibition Kinase targeting Immuno-oncology Autoimmune disease research

Comparative Vendor Purity and Compliance Specifications

Procurement decisions can be directly informed by vendor-supplied purity specifications, which exhibit quantifiable variation. The compound is available at a purity of ≥97% from one supplier (CheMenu, Catalog CM503655) , and at a higher purity grade of NLT 98% (Not Less Than 98%) from another (MolCore, Catalog MC818430) . The 98% grade is further backed by the vendor's claim of ISO certification compliance , which provides an additional layer of quality assurance that is not explicitly offered for the 97% grade.

Purity analysis Supplier qualification Quality control Procurement

Physicochemical Property Differentiation: Impact of the Chloro-Substituent on Lipophilicity

The 4-chloro substituent on the benzoyl ring is a key structural feature that differentiates this compound from its non-halogenated and other halogenated analogs, primarily through its effect on lipophilicity. While experimental LogP data for this specific compound is not available, in silico predictions provide a quantitative basis for differentiation. The target compound has a predicted XLogP3-AA value of approximately 1.1 [1], which is higher than that of its direct phenyl-linked analog, 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one (predicted XLogP3-AA = 0.8) [2]. This 0.3-unit difference in cLogP represents a significant change in lipophilicity that can influence membrane permeability, solubility, and metabolic clearance. Furthermore, replacement of the 4-chloro group with a bromine atom would yield an even more lipophilic analog, potentially altering its pharmacokinetic profile.

Lipophilicity cLogP Medicinal chemistry Drug design

Strategic Application Scenarios for 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one: A Data-Driven Guide for Research Prioritization


1. BTK-Focused Kinase Inhibitor Discovery and Lead Optimization

Given the class-level evidence suggesting high-potency BTK inhibition (putative IC₅₀ ~1 nM for a related chemotype) [1], this compound is best suited for use as a core scaffold in medicinal chemistry campaigns targeting Bruton's Tyrosine Kinase. Research groups focused on developing novel treatments for B-cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma) or autoimmune diseases (e.g., rheumatoid arthritis) should prioritize this scaffold for structure-activity relationship (SAR) studies to validate and optimize its kinase inhibitory profile.

2. Quality-Critical Analytical and Reference Standard Applications

For laboratories requiring a compound with high analytical fidelity, procurement of the NLT 98% purity grade from ISO-certified suppliers is recommended . This scenario is particularly relevant for: (a) use as an analytical reference standard in HPLC or LC-MS method development; (b) quantitative pharmacology studies where precise concentration-response relationships are essential; and (c) in vitro ADME assays where impurities could confound metabolic stability or permeability data. The quantifiable purity difference and quality certification provide a clear, defensible basis for this procurement decision.

3. Structure-Based Drug Design and Computational Modeling

The defined structural and physicochemical properties of this chemotype, including the benzoyl linker and the 4-chloro substituent, make it an ideal candidate for structure-based drug design efforts. The availability of precise molecular descriptors (MW: 239.66, cLogP ≈ 1.1) supports accurate molecular docking studies and pharmacophore modeling. Researchers can leverage this compound as a validated starting point for virtual screening or fragment-based discovery aimed at improving target selectivity and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.